3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14788558
InChI: InChI=1S/C18H17N3O3/c1-24-14-6-2-12(3-7-14)4-9-17(22)21-13-5-8-16-15(10-13)18(23)20-11-19-16/h2-3,5-8,10-11H,4,9H2,1H3,(H,21,22)(H,19,20,23)
SMILES:
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol

3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

CAS No.:

Cat. No.: VC14788558

Molecular Formula: C18H17N3O3

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide -

Specification

Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
IUPAC Name 3-(4-methoxyphenyl)-N-(4-oxo-3H-quinazolin-6-yl)propanamide
Standard InChI InChI=1S/C18H17N3O3/c1-24-14-6-2-12(3-7-14)4-9-17(22)21-13-5-8-16-15(10-13)18(23)20-11-19-16/h2-3,5-8,10-11H,4,9H2,1H3,(H,21,22)(H,19,20,23)
Standard InChI Key LLNHBTASHMUYCS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CNC3=O

Introduction

General Information

3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a synthetic compound that belongs to the quinazoline derivatives class. This molecule features a methoxyphenyl group attached to a propanamide backbone and a quinazoline moiety, including a 4-oxo functional group. It has drawn interest for its potential biological activities and medicinal chemistry applications.

The molecular formula of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is C19H19N3O4C_{19}H_{19}N_3O_4, with a molecular weight of approximately 342.36 g/mol. The methoxy group enhances the molecule's lipophilicity, which can affect its pharmacokinetic properties.

Reactivity

The reactivity of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide can be explored through various chemical transformations typical for quinazoline derivatives. These reactions may include:

  • Hydrolysis of the amide bond

  • Modification of the methoxyphenyl group

  • Reactions involving the quinazoline ring

These reactions provide pathways for synthesizing analogs that may exhibit enhanced biological activity.

Potential Biological Activities

Research indicates that compounds related to quinazoline derivatives exhibit a range of biological activities. The specific biological activity of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide remains an area for further investigation.

Synthesis

Synthesis of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide can be achieved through several methods:

  • Condensation of a suitably substituted quinazoline with a propanamide derivative.

  • Use of appropriate coupling agents to form the amide bond.

  • Employing protecting groups where necessary to ensure selectivity.

These methods highlight the versatility in synthesizing this compound while adhering to modern green chemistry principles.

Applications

The applications of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide are primarily in medicinal chemistry and drug development:

  • It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

  • It is used in the synthesis of analogs with enhanced biological activity.

  • It is involved in interaction studies to understand its pharmacodynamics.

Interaction studies involving 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide are essential for understanding its pharmacodynamics. Key areas of focus include:

  • Binding affinity to target proteins

  • Effects on cellular signaling pathways

  • In vivo efficacy and safety

These studies are crucial for determining the feasibility of advancing this compound into clinical trials.

Structural Similarities

Several compounds share structural similarities with 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide.

Compound NameMolecular FormulaKey Features
6-Methoxy-7-hydroxyquinazolin-4-oneHydroxy substitution enhances solubility
6-Hydroxy-7-methoxyquinazolin-4(1H)-oneHydroxy and methoxy groups contribute to bioactivity
6,7-Dimethoxyquinazolin-4-oneTwo methoxy groups may enhance lipophilicity
Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylateCarboxylate group offers different reactivity

The uniqueness of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds.

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